molecular formula C8H5F3O2 B184568 3-(Trifluoromethyl)benzoic acid CAS No. 454-92-2

3-(Trifluoromethyl)benzoic acid

Cat. No.: B184568
CAS No.: 454-92-2
M. Wt: 190.12 g/mol
InChI Key: FQXQBFUUVCDIRK-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzoic acid (CAS 454-92-2) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₅F₃O₂ and a molecular weight of 204.12 g/mol. The trifluoromethyl (-CF₃) group at the meta position significantly enhances the compound's acidity compared to unsubstituted benzoic acid due to its strong electron-withdrawing effect. This property makes it valuable in pharmaceuticals, agrochemicals, and materials science. Its boiling point is reported as 511.6–511.7 K (238.5–238.6°C) at 103 kPa .

Preparation Methods

Historical Development of Synthesis Methods

Early routes to 3-TFMBA relied on Grignard reactions, where trifluoromethylbenzene derivatives were treated with magnesium and carbon dioxide. For instance, U.S. Patent 3,052,031 (1962) documented the reaction of trifluoromethylphenylmagnesium bromide with CO₂, yielding 3-TFMBA at 45–55% efficiency . However, moisture sensitivity, stringent anhydrous conditions, and high reagent costs limited scalability.

Alternative approaches emerged in the 1980s, including sulfonation of m-trifluoromethylbenzene. German Patent DE3813452 (1988) employed oleum (30% SO₃) for sulfonation, but the process generated corrosive waste and achieved only 66% yield with 97.5% purity . Chinese Patent CN1356306 (2002) attempted hydrolysis of m-trifluoromethylbenzyl chloride using dilute NaOH, yet excessive water consumption (5× molar excess) and low yield (≤60%) hindered industrial adoption .

Contemporary Industrial Synthesis Approaches

Three-Step Chlorination-Fluoridation-Hydrolysis Process

The most efficient method, detailed in CN101066917A, involves:

  • Chlorination :
    m-Xylene reacts with chlorine under initiators (e.g., SbCl₅) or UV light at 80–150°C to form meta-bis(trichloromethylbenzene) . Solvent recycling minimizes waste.

  • Fluoridation :
    Treatment with hydrogen fluoride (HF) at 50–70°C substitutes chlorine atoms with fluorine, yielding meta-trichloromethyl trifluoromethylbenzene. Catalysts like SbCl₅ enhance selectivity, achieving 53–60% conversion .

  • Catalytic Hydrolysis :
    Zinc catalysts (e.g., Zn(OAc)₂) mediate hydrolysis at 120–150°C. Water is added incrementally to control exotherms, with 2–10× molar equivalents optimizing yield (Table 1) .

Table 1: Hydrolysis Reaction Conditions and Yields

CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Zn(OAc)₂·2H₂O140188099.9
ZnCl₂130247599.7
ZnO150126899.5

Catalytic Hydrolysis Mechanism

Zinc catalysts act as Lewis acids, polarizing the C-Cl bond in trichloromethyl trifluoromethylbenzene and facilitating nucleophilic attack by water. Kinetic studies indicate a first-order dependence on catalyst concentration, with optimal loading at 5–10 wt% . Elevated temperatures (120–150°C) accelerate the reaction but risk decarboxylation above 160°C. Post-hydrolysis purification via NaOH dissolution and HCl acidification removes organic impurities, achieving pharmaceutical-grade purity .

Comparative Analysis of Methodologies

Table 2: Method Comparison for 3-TFMBA Synthesis

MethodYield (%)Purity (%)Waste GeneratedCost (Relative)
Grignard Reaction45–5595–98High Mg saltsHigh
Sulfonation (Oleum)6697.5Spent acidModerate
Zinc-Catalyzed Hydrolysis60–81≥99.9LowLow

The zinc-catalyzed process reduces wastewater by 70% compared to older hydrolysis methods, as it avoids dilute NaOH/HCl systems . Additionally, HF is partially recoverable during fluoridation, lowering raw material costs.

Process Optimization and Scalability

Key factors for industrial scaling include:

  • Catalyst Selection : Zinc acetate offers superior activity and recyclability versus ZnCl₂ or ZnO .

  • Temperature Control : Maintaining 120–150°C prevents side reactions while ensuring complete conversion.

  • Water Management : Incremental water addition minimizes side hydrolysis of trifluoromethyl groups.

Pilot-scale trials demonstrated 800 kg/batch production with 78% yield, validating scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acids .

Scientific Research Applications

3-(Trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzoic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions. This makes it a potent inhibitor of certain enzymes and receptors. The compound can modulate signaling pathways by affecting the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-(Trifluoromethyl)benzoic Acid Methyl Ester (CAS 2557-13-3)

  • Molecular Formula : C₉H₇F₃O₂
  • Molecular Weight : 204.15 g/mol
  • Key Differences :
    • The carboxylic acid group is esterified to a methyl group, eliminating hydrogen bonding and reducing boiling point compared to the parent acid.
    • Applications: Likely used as an intermediate in organic synthesis or as a prodrug to enhance lipid solubility .

3-(2-Chloro-4-(Trifluoromethyl)phenoxy)benzoic Acid

  • Synthesis : Optimized via condensation reactions to reduce environmental impact and improve yield .
  • Higher lipophilicity compared to this compound, influencing its environmental persistence .

3-((4-(Trifluoromethyl)phenyl)amino)benzoic Acid (CAS 1284180-11-5)

  • Molecular Formula: C₁₄H₁₀F₃NO₂
  • Molecular Weight : 281.23 g/mol
  • Key Differences: An amino group bridges the benzoic acid and trifluoromethylphenyl moieties, introducing basicity and altering solubility.

4-[3-(3,5-Bis(trifluoromethyl)phenyl)pyrazol-1-yl]benzoic Acid

  • Key Differences: Contains two trifluoromethyl groups on the phenyl ring and a pyrazole heterocycle, increasing electron-withdrawing effects and lipophilicity. Demonstrated potent growth inhibition in agricultural pathogens, highlighting enhanced bioactivity compared to mono-trifluoromethyl analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Substituents
This compound C₈H₅F₃O₂ 204.12 511.6–511.7 -COOH, -CF₃ (meta)
Methyl Ester Derivative C₉H₇F₃O₂ 204.15 Not reported -COOCH₃, -CF₃ (meta)
Chloro-phenoxy Derivative C₁₄H₈ClF₃O₃ 316.66 Not reported -Cl, -CF₃, -O-Ph-COOH
Amino-substituted Derivative C₁₄H₁₀F₃NO₂ 281.23 Not reported -NH-Ph-CF₃, -COOH
Bis(trifluoromethyl)pyrazole Analog C₁₉H₁₁F₆N₂O₂ 422.29 Not reported -CF₃ (3,5-positions), pyrazole

Notes:

  • The -CF₃ group lowers the pKa of the carboxylic acid (estimated ~1.5–2.0) compared to benzoic acid (pKa 4.2), enhancing reactivity in acidic environments .
  • Amino and ester derivatives exhibit altered solubility profiles, with the amino group improving water solubility and the ester increasing lipid solubility .

Biological Activity

3-(Trifluoromethyl)benzoic acid (TFMBA) is a benzoic acid derivative characterized by the presence of a trifluoromethyl group at the meta position of the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental microbiology, due to its unique chemical properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of TFMBA, supported by relevant research findings, data tables, and case studies.

TFMBA has the molecular formula C8H5F3O2C_8H_5F_3O_2 and is classified as a member of benzoic acids. The trifluoromethyl group significantly influences its chemical reactivity and biological interactions, making it a valuable compound in synthetic organic chemistry and pharmacology.

Antimicrobial Activity

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of TFMBA and its derivatives. For instance, salicylanilide derivatives containing the 4-(trifluoromethyl)benzoate moiety exhibited significant antibacterial activity against various strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The minimum inhibitory concentrations (MICs) for these compounds were comparable to standard antibiotics like isoniazid and benzylpenicillin, indicating their potential as alternative therapeutic agents against resistant bacterial infections .

Table 1: Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates

CompoundMIC (μmol/L)Target Bacteria
1j≤ 1M. tuberculosis
1o≤ 2M. tuberculosis
1r≤ 4M. tuberculosis
-≥ 0.49MRSA
--Pseudomonas fluorescens

These findings suggest that TFMBA derivatives may not only inhibit bacterial growth but also act on specific metabolic pathways crucial for bacterial survival.

Environmental Impact

Microbial Degradation

In environmental microbiology, TFMBA has been studied for its biodegradability. Research indicates that certain bacteria, such as Pseudomonas putida, can cometabolize TFMBA, leading to the formation of various metabolites including 3-TFM-1,2-dihydroxy-2-hydrobenzoate and 2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoate . This degradation pathway highlights the potential for using TFMBA in bioremediation strategies for contaminated environments.

Table 2: Microbial Metabolism of TFMBA

BacteriumMetabolites Produced
Pseudomonas putida3-TFM-1,2-dihydroxy-2-hydrobenzoate
2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoate

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of TFMBA. In one study, no systemic effects were noted at various doses in animal models; however, dose-dependent skin irritation was observed . Such findings emphasize the importance of understanding both the therapeutic benefits and potential adverse effects associated with TFMBA.

Case Studies

Case Study 1: Antitubercular Activity

A study focusing on salicylanilide derivatives containing TFMBA reported significant inhibition against drug-resistant strains of M. tuberculosis. The derivatives demonstrated no cross-resistance with existing antibiotics, making them promising candidates for further development in combating tuberculosis .

Case Study 2: Environmental Biodegradation

Research on microbial degradation pathways revealed that TFMBA could be effectively broken down by specific bacterial strains under aerobic conditions. This property is crucial for developing bioremediation techniques aimed at reducing environmental pollution caused by fluorinated compounds .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves trifluoromethylation of benzoic acid derivatives. For example, coupling reactions using copper(I) iodide as a catalyst under inert atmospheres (e.g., nitrogen) can introduce the trifluoromethyl group. Reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of reagents (e.g., CF₃I) critically affect yields. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies trifluoromethyl group environments (δ ≈ -60 to -65 ppm).
  • X-ray Crystallography : Software like SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C-F bonds ~1.33 Å). Mercury visualizes hydrogen-bonding networks, critical for understanding packing motifs .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 202.04) .

Q. How is the purity of this compound validated in pharmaceutical intermediate synthesis?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) achieves baseline separation of impurities. Quantification via UV detection at 254 nm ensures >98% purity. Recovery rates (98–103%) and RSD <1.2% validate reproducibility .

Advanced Research Questions

Q. How do computational methods like ab initio calculations aid in understanding the electronic structure of this compound?

  • Methodological Answer : Hartree-Fock (HF) calculations at the 6-31G* basis set optimize molecular geometries and predict electrostatic potentials. These models reveal electron-withdrawing effects of the -CF₃ group, which polarizes the benzoic acid ring, enhancing acidity (pKa ≈ 1.5–2.0). Overlay analyses with structural analogs (e.g., oxadiazole derivatives) identify steric and electronic similarities for drug design .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., 68.7° vs. 80.7° between benzene rings) arise from hydrogen-bonding variations. Use SHELXD for phase determination and ORTEP-3 to visualize anisotropic displacement parameters. Refinement with SHELXL incorporates twin laws for twinned crystals, reducing R-factor conflicts .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF₃ group deactivates the benzene ring, directing electrophilic substitution to the meta position. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl boronic acid coupling at the ortho position of the benzoic acid moiety. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate) optimizes catalyst loading (5–10 mol%) .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

  • Methodological Answer : The compound’s high hydrophobicity impedes crystal growth. Slow evaporation from dimethylacetamide/water (1:3) at 4°C promotes single-crystal formation. Cryocooling (100 K) during X-ray data collection minimizes thermal motion artifacts. Mercury analyzes π-π stacking (3.8–4.2 Å) to validate packing efficiency .

Q. Key Software Tools

  • Structural Refinement : SHELXL (twinning correction, anisotropic refinement)
  • Visualization : Mercury (hydrogen-bond analysis, packing diagrams)
  • Data Collection : ORTEP-3 (thermal ellipsoid plots)

Properties

IUPAC Name

3-(trifluoromethyl)benzoic acid
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InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXQBFUUVCDIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
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Related CAS

63980-13-2 (thallium salt), 69226-41-1 (hydrochloride salt)
Record name 3-Trifluoromethylbenzoate
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DSSTOX Substance ID

DTXSID2041460
Record name 3-(Trifluoromethyl)benzoic acid
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Molecular Weight

190.12 g/mol
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CAS No.

454-92-2
Record name 3-(Trifluoromethyl)benzoic acid
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Record name Benzoic acid, 3-(trifluoromethyl)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 5
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